Pamapimod

Kinase selectivity p38 MAPK Isoform profiling

Pamapimod delivers unambiguous p38α attribution with >100-fold selectivity over p38β (Kd 0.2 vs 29 nM) and zero p38γ/δ activity. Only 4 off-target hits among 350 kinases profiled—2.5× cleaner than R1487—eliminating polypharmacology confounds. Zero JNK inhibition avoids the false-positive crosstalk of SB203580. Phase 2 clinical dataset (ACR20 23–31%) defines efficacy ceiling and safety window (≤150 mg/day). Validated chondroprotective readouts via p38/MEF2C pathway (COL2A1↑, MMP-13↓). The definitive p38α probe for target deconvolution, osteoarthritis, and translational bridging.

Molecular Formula C19H20F2N4O4
Molecular Weight 406.4 g/mol
CAS No. 449811-01-2
Cat. No. B1684338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePamapimod
CAS449811-01-2
SynonymsPamapimod;  R 1503;  R1503;  R-1503;  Ro 4402257;  Ro4402257;  Ro-4402257.
Molecular FormulaC19H20F2N4O4
Molecular Weight406.4 g/mol
Structural Identifiers
SMILESCN1C2=NC(=NC=C2C=C(C1=O)OC3=C(C=C(C=C3)F)F)NC(CCO)CCO
InChIInChI=1S/C19H20F2N4O4/c1-25-17-11(10-22-19(24-17)23-13(4-6-26)5-7-27)8-16(18(25)28)29-15-3-2-12(20)9-14(15)21/h2-3,8-10,13,26-27H,4-7H2,1H3,(H,22,23,24)
InChIKeyJYYLVUFNAHSSFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pamapimod (CAS 449811-01-2) Procurement Guide: p38α MAPK Inhibitor with Defined Kinase Selectivity Profile


Pamapimod (Ro4402257; R1503) is a synthetic small-molecule inhibitor belonging to the pyrido[2,3-d]pyrimidin-7-one structural class [1]. It functions as an ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the alpha isoform (p38α/MAPK14) [1]. The compound was developed by Roche and advanced to Phase 2 clinical evaluation for rheumatoid arthritis [1]. Pamapimod exhibits oral bioavailability and demonstrates a defined selectivity pattern across the p38 MAPK family, with preferential inhibition of p38α over p38β and no detectable activity against p38γ or p38δ isoforms [1][2].

Pamapimod (CAS 449811-01-2) Cannot Be Substituted with Other p38 MAPK Inhibitors: Evidence-Based Selectivity Rationale


The p38 MAPK inhibitor class exhibits substantial heterogeneity in isoform selectivity, off-target kinase binding profiles, and clinical performance. Pamapimod demonstrates >100-fold binding selectivity for p38α (Kd = 0.2 nM) over p38β (Kd = 29 nM) with zero measurable affinity for p38γ or p38δ , a pattern that diverges markedly from pan-p38 inhibitors such as BIRB-796 which inhibit all four isoforms with IC50 values of 38, 65, 200, and 520 nM respectively . Furthermore, Phase 2 clinical outcomes for p38α inhibitors have varied significantly: while SCIO-469 and VX-702 failed to demonstrate efficacy in rheumatoid arthritis trials [1], pamapimod produced distinct ACR20 response rates in head-to-head comparison with methotrexate [2]. These divergent selectivity and efficacy profiles preclude generic interchange among p38 MAPK inhibitors without risk of confounding experimental or therapeutic outcomes.

Pamapimod (CAS 449811-01-2) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Pamapimod p38α Binding Affinity: >100-Fold Selectivity Over p38β Versus 10-Fold for SCIO-469 and 14-Fold for VX-702

Pamapimod exhibits >100-fold selectivity in binding affinity for p38α (Kd = 0.2 nM) over p38β (Kd = 29 nM) . This selectivity window substantially exceeds that of comparator p38α inhibitors: SCIO-469 (talmapimod) demonstrates approximately 10-fold selectivity for p38α (IC50 = 9 nM) over p38β , while VX-702 shows 14-fold higher potency for p38α versus p38β . In contrast, BIRB-796 (doramapimod) is a pan-p38 inhibitor with IC50 values of 38, 65, 200, and 520 nM for p38α/β/γ/δ respectively, lacking the α-isoform discrimination profile .

Kinase selectivity p38 MAPK Isoform profiling

Pamapimod Broad Kinase Selectivity: Only 4 Off-Target Kinases Bound Among 350 Profiled

When profiled across a panel of 350 kinases, pamapimod bound only to four kinases in addition to p38 [1]. This selectivity profile compares favorably to structurally related compounds. Notably, a closely related Roche backup compound (R1487) bound to 10 additional kinases when screened under the same conditions [2], representing a 2.5-fold increase in off-target engagement despite structural similarity.

Kinase selectivity Off-target profiling Chemical biology

Pamapimod Clinical Efficacy: Phase 2 ACR20 Response Rates in Direct Head-to-Head Comparison with Methotrexate

In a 12-week double-blind Phase 2 trial comparing pamapimod monotherapy (50, 150, or 300 mg once daily) versus methotrexate (7.5 mg/week titrated to 20 mg/week) in patients with active rheumatoid arthritis, pamapimod demonstrated ACR20 response rates of 23% (50 mg), 18% (150 mg), and 31% (300 mg) compared with 45% for methotrexate [1]. Cochran–Mantel–Haenszel analysis confirmed inferiority to methotrexate: treatment difference for ACR20 was −0.22 (95% CI −0.40, −0.05) for 50 mg, −0.28 (95% CI −0.45, −0.12) for 150 mg, and −0.14 (95% CI −0.32, 0.04) for 300 mg [2]. Notably, all three pamapimod doses yielded lower ACR20 rates than the comparator, establishing a defined efficacy ceiling relative to standard-of-care therapy.

Rheumatoid arthritis Clinical trial ACR20 response

Pamapimod Safety Profile: Dose-Dependent Toxicity Pattern with 300 mg Showing Higher Adverse Event Burden than MTX

In the Phase 2 rheumatoid arthritis trial, pamapimod was generally well tolerated at lower doses (50 mg and 150 mg once daily), but the 300 mg dose appeared to be more toxic than either the two lower doses or methotrexate [1]. Adverse events were typically characterized as mild and included infections, skin disorders, and dizziness [1]. This dose-dependent toxicity profile contrasts with preclinical findings for the prototypical p38 inhibitor SB203580, which was abandoned due to cytochrome P450-mediated liver toxicity [2], and with clinical observations for BIRB-796 where elevated liver transaminases were reported in Phase 2 studies [3].

Drug safety Toxicity Adverse events Dose-response

Pamapimod Cellular Potency: p38α-Mediated HSP27 Phosphorylation Inhibition (IC50 = 0.06 μM) with No Detectable JNK Inhibition

In cellular assays, pamapimod inhibited p38-mediated phosphorylation of heat shock protein-27 (HSP27) with an IC50 of 0.06 μM, while no inhibition of c-Jun phosphorylation (a JNK pathway readout) was detected [1]. This cellular pathway selectivity contrasts with SB203580, the widely used p38 inhibitor tool compound, which demonstrates measurable off-target activity against JNK2 and other kinases at concentrations commonly employed in cellular assays [2].

Cellular assay HSP27 phosphorylation JNK pathway Pathway selectivity

Pamapimod Cytokine Inhibition: LPS-Stimulated TNFα and IL-1β Suppression in Human Whole Blood and RA Synovial Explants

Pamapimod inhibited lipopolysaccharide (LPS)-stimulated tumor necrosis factor alpha (TNFα) production by monocytes and interleukin-1β (IL-1β) production in human whole blood, as well as spontaneous TNFα production by synovial explants from rheumatoid arthritis patients [1]. While quantitative IC50 values for human whole blood were not reported in the primary publication, the demonstration of efficacy in RA patient-derived synovial explants represents a disease-relevant ex vivo pharmacodynamic readout [1]. This contrasts with SCIO-469, which demonstrated inconsistent cytokine suppression in clinical biomarker analyses [2].

Cytokine inhibition TNFα IL-1β Ex vivo pharmacology

Pamapimod (CAS 449811-01-2) Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Mechanistic Studies Requiring Clean Discrimination Between p38α and JNK Signaling Pathways

Pamapimod is appropriate for cellular studies where unambiguous attribution of phenotypic effects to p38α (versus JNK) is essential. The compound inhibits p38-mediated HSP27 phosphorylation with an IC50 of 0.06 μM while showing no detectable JNK inhibition [1]. This contrasts with the widely used tool compound SB203580, which exhibits confounding JNK2 inhibition at commonly employed concentrations [2]. Researchers seeking to validate p38α-specific biology without JNK pathway crosstalk should prioritize pamapimod over less selective p38 inhibitors.

Translational Research Requiring Human Clinical Pharmacodynamic and Safety Reference Data

For studies bridging preclinical findings to clinical translation, pamapimod offers a defined human efficacy and safety dataset from Phase 2 evaluation. The compound's ACR20 response rates (23–31% across doses) in head-to-head comparison with methotrexate (45%) establish a quantifiable efficacy ceiling [1]. Additionally, the observed dose-dependent toxicity profile—with acceptable tolerability at ≤150 mg daily but increased toxicity at 300 mg [1]—provides a validated safety window for dose selection in preclinical in vivo studies. This clinical reference dataset is unavailable for many comparator p38 inhibitors that failed earlier in development.

High-Throughput Screening (HTS) Hit Validation and Target Deconvolution Studies

Pamapimod's clean kinase selectivity profile—binding only 4 off-target kinases among 350 profiled [1]—makes it suitable as a reference compound for target deconvolution and orthogonal validation of p38α-dependent HTS hits. Its minimal off-target engagement reduces the probability of false-positive confirmation due to polypharmacology. When compared to the structurally related R1487 (which binds 10 off-target kinases) [2], pamapimod offers a 2.5-fold cleaner selectivity profile, enabling more confident target attribution in validation workflows.

Osteoarthritis and Bone Remodeling Research Leveraging Validated p38/MEF2C Pathway Modulation

Emerging evidence demonstrates that pamapimod protects against chondrocyte hypertrophy degeneration through inhibition of the p38/MEF2C pathway, with documented downregulation of hypertrophic markers including type X collagen, MMP-13, and Runx-2, and upregulation of chondroprotective factors type II collagen and SOX-9 [1]. For researchers investigating osteoarthritis pathogenesis or bone remodeling, pamapimod provides a mechanistically validated chemical probe with defined pathway engagement markers that can serve as pharmacodynamic readouts in experimental systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pamapimod

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.